molecular formula C14H8BrNO3 B8551477 2-(3-Bromophenoxy)isoindoline-1,3-dione

2-(3-Bromophenoxy)isoindoline-1,3-dione

Cat. No. B8551477
M. Wt: 318.12 g/mol
InChI Key: JDDPMYYTFYYCGG-UHFFFAOYSA-N
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Patent
US09067949B2

Procedure details

To a solution of 2-(3-bromophenoxy)isoindoline-1,3-dione (1.85 g, 5.82 mmol) in chloroform (50 mL) and methanol (5.6 mL) under a nitrogen atmosphere was added hydrazine hydrate (0.88 mL, 17.4 mmol). The reaction mixture was stirred at ambient temperature for 15 h and concentrated in vacuo to give the crude product which was purified by flash column chromatography (SiO2, 70:30 hexanes/ethyl acetate). After removal of solvent in vacuo the free base was treated directly with 1.25M hydrochloric acid in methanol (25 mL). The resulting solution was concentrated in vacuo and the residue washed with ethyl acetate/hexane (5:95) to give O-(3-bromophenyl)hydroxylamine hydrochloride as a pale yellow solid: 1H NMR (CD3OD, 300 MHz) δ 7.43-7.36 (m, 3H), 7.18 (dt, J=7.8, 1.8 Hz, 1H); ESI MS m/z 187 [M+H]+
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[O:5][N:6]1C(=O)C2C(=CC=CC=2)C1=O.O.NN.C(Cl)(Cl)[Cl:24]>CO>[ClH:24].[Br:1][C:2]1[CH:3]=[C:4]([O:5][NH2:6])[CH:17]=[CH:18][CH:19]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
BrC=1C=C(ON2C(C3=CC=CC=C3C2=O)=O)C=CC1
Name
Quantity
0.88 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5.6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (SiO2, 70:30 hexanes/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo the free base
ADDITION
Type
ADDITION
Details
was treated directly with 1.25M hydrochloric acid in methanol (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo
WASH
Type
WASH
Details
the residue washed with ethyl acetate/hexane (5:95)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1)ON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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